molecular formula C7H10O2 B12315546 5-Methylhex-2-ynoic acid

5-Methylhex-2-ynoic acid

Cat. No.: B12315546
M. Wt: 126.15 g/mol
InChI Key: NHJCJHLLXPCTFN-UHFFFAOYSA-N
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Description

5-Methylhex-2-ynoic acid: is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is a carboxylic acid derivative characterized by the presence of a triple bond between the second and third carbon atoms and a methyl group attached to the fifth carbon atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhex-2-ynoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with alkyl cyanoacetate to form 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate is then subjected to further reactions to yield the desired product . Another method involves the reaction of 2-cyano-5-methylhex-2-enoic acid alkyl ester with dialkyl malonate, followed by treatment with acetic anhydride to form 3-isobutylglutaric anhydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts and organic solvents, with careful control of temperature and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Methylhex-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond in the compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form esters, amides, and other derivatives.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of esters, amides, and other derivatives.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-methylhex-2-ynoic acid

InChI

InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h6H,4H2,1-2H3,(H,8,9)

InChI Key

NHJCJHLLXPCTFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC#CC(=O)O

Origin of Product

United States

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